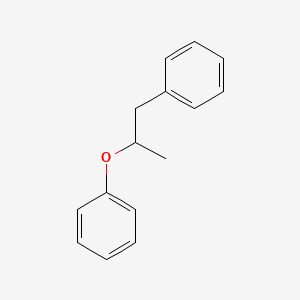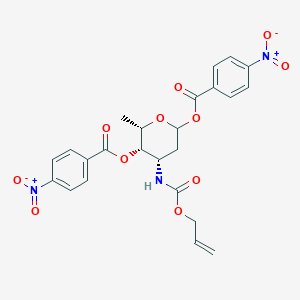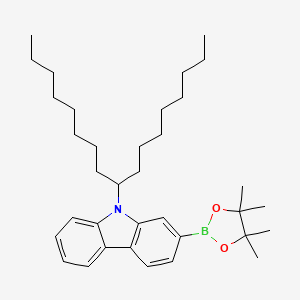
Boc-N-Me-D-Glu(OMe)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-D-Glu(OMe)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with a Boc group and the methylation of the carboxyl group. The process may include:
Protection of the Amino Group: The amino group of glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Boc-N-Me-D-Glu(OMe)-OH can undergo hydrolysis to remove the Boc protecting group, yielding the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions, where the Boc group is replaced with other protecting groups or functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Major Products:
Deprotected Amino Acid: Resulting from hydrolysis.
Substituted Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Enzyme Studies: Employed in studies of enzyme-substrate interactions.
Protein Engineering: Used in the design and synthesis of modified proteins.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Biomarker Discovery: Used in the identification of biomarkers for diseases.
Industry:
Biotechnology: Applied in the production of biotechnological products.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Boc-N-Me-D-Glu(OMe)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at specific sites. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group.
Comparaison Avec Des Composés Similaires
Boc-D-Glu(OMe)-OH: Similar structure but without the methylation of the amino group.
Fmoc-N-Me-D-Glu(OMe)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Boc-L-Glu(OMe)-OH: The L-isomer of the compound.
Uniqueness: Boc-N-Me-D-Glu(OMe)-OH is unique due to its specific protecting groups and methylation, which provide stability and reactivity in peptide synthesis. Its structure allows for selective reactions, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H21NO6 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2R)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m1/s1 |
Clé InChI |
ZKNHSXSCXRYJHZ-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)



![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)





